molecular formula C20H19N3O3S2 B3310573 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide CAS No. 946211-00-3

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide

Cat. No. B3310573
CAS RN: 946211-00-3
M. Wt: 413.5 g/mol
InChI Key: ZSMWSJJSIGLWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide, also known as AOT-007, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AOT-007 belongs to the class of thiazole compounds and has been shown to exhibit promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and cell survival and has been implicated in the pathogenesis of various diseases, including cancer.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of inflammatory cells in tissues. This compound has also been shown to inhibit the growth of blood vessels, which is a critical step in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide in lab experiments is its ability to selectively target NF-κB activity, which is a key regulator of various cellular processes. This compound has also been shown to exhibit low toxicity in preclinical studies, which makes it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions that can be explored with N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide. One potential application of this compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound can also be further studied for its potential use in cancer therapy, either as a monotherapy or in combination with other chemotherapeutic agents. Additionally, the development of novel formulations of this compound with improved solubility and bioavailability can enhance its therapeutic potential.

Scientific Research Applications

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties in preclinical studies. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-13-7-9-15(10-8-13)26-11-17(25)22-19-18(14-5-3-2-4-6-14)23-20(28-19)27-12-16(21)24/h2-10H,11-12H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMWSJJSIGLWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.